molecular formula C6H5BrN4 B13318544 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13318544
M. Wt: 213.03 g/mol
InChI Key: QBWVTWZMAJUZIE-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a valuable nitrogen-rich heterocyclic building block in medicinal chemistry and drug discovery research . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly within the triazolo[4,3-a]pyrazine scaffold , which is recognized for its diverse biological activities . Its primary research value lies in the design and synthesis of multitarget kinase inhibitors . The electron-deficient triazolopyrazine core is a bioisostere for quinoline and other aromatic systems found in known inhibitors. Researchers have utilized this bromo-methyl derivative to develop novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibit potent dual inhibitory activity against c-Met and VEGFR-2 kinases , presenting a promising strategy for anticancer therapy by overcoming drug resistance . These inhibitors have demonstrated excellent antiproliferative activity in vitro against human cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical) cells . Furthermore, the triazolo[4,3-a]pyrazine scaffold is a focus in infectious disease research. It is a core structure in the Open Source Malaria (OSM) Series 4 project, where it is investigated for its potent antimalarial activity against Plasmodium falciparum , believed to function through the inhibition of the parasite's PfATP4 enzyme . This versatility makes this compound a crucial reagent for advancing research in oncology, infectious diseases, and beyond. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3

InChI Key

QBWVTWZMAJUZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are crucial in forming the triazolopyrazine core. These reactions typically involve the condensation of appropriate precursors, such as pyrazine derivatives and triazole-forming reagents, under conditions that facilitate ring closure.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is advantageous due to its scalability and reduced reaction times. This method involves heating the reaction mixture using microwave radiation, which can enhance reaction rates and yields.

Conventional Heating Methods

Conventional heating methods involve using solvents and heating the reaction mixture over a period of time. This approach allows for precise control over reaction conditions but may require longer reaction times compared to microwave-assisted methods.

Synthesis Steps

The synthesis of 8-Bromo-3-methyl-triazolo[4,3-a]pyrazine typically involves the following steps:

  • Preparation of Precursors : The synthesis begins with the preparation of necessary precursors, such as pyrazine derivatives. These precursors are often synthesized through reactions involving amines and other functional groups.

  • Cyclization Reaction : The precursors are then subjected to cyclization conditions to form the triazolopyrazine core. This step may involve the use of catalysts or specific solvents to facilitate the reaction.

  • Bromination : After forming the core structure, the compound is brominated at the 8-position. This step is critical for introducing the bromine atom, which is essential for the compound's biological activity.

  • Methylation : Finally, the methyl group is introduced at the 3-position. This can be achieved through various methylation reactions, depending on the specific conditions required.

Data and Research Findings

Chemical Properties

Property Value
Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
IUPAC Name 8-bromo-3-methyl-triazolo[4,3-a]pyrazine

Biological Activities

8-Bromo-3-methyl-triazolo[4,3-a]pyrazine exhibits a range of biological activities, including:

  • Antimicrobial Activity : This compound and its derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Compounds based on the triazolo-pyrazine scaffold have shown efficacy against various cancer cell lines by inhibiting specific enzymes or interfering with cellular pathways critical for cancer cell proliferation.
  • Antimalarial Properties : The unique structural configuration and electron-deficient nature of these compounds enhance their reactivity and ability to interact with biological targets, making them potential candidates for antimalarial drugs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the nitrogen-rich heterocycle. This reactivity enables the synthesis of derivatives with varied functional groups.

  • Mechanism : The bromide acts as a leaving group, allowing nucleophiles (e.g., amines, alkoxides, or azide ions) to attack the aromatic ring.

  • Conditions : Substitution typically occurs under basic or acidic conditions, with catalysts like CuI or Pd(0) accelerating the reaction .

  • Example : In related triazolopyrazine derivatives, ethylenediamine has been used as a nucleophile to induce ring-opening and cyclization, forming new heterocyclic scaffolds .

Oxidation and Reduction Reactions

The methyl group at the 3-position and the triazolopyrazine core participate in oxidation and reduction processes, altering electronic properties.

  • Oxidation : The methyl group can oxidize to a ketone or carboxylate under strong oxidizing agents (e.g., KMnO₄, H₂O₂).

  • Reduction : The triazole ring may undergo hydrogenation, though this is less common due to its aromatic stability.

  • Reagents : Reducing agents like NaBH₄ or LiAlH₄ are typically used for selective reductions.

Biologically Relevant Transformations

Derivatives of this compound are studied for therapeutic applications, with reactions tailored to enhance bioactivity.

  • Kinase Inhibition : Substitution at the bromine position (e.g., replacing Br with hydroxyl or amino groups) modulates binding affinity to kinases like c-Met .

  • Antimicrobial Activity : Oxidation of the methyl group may generate metabolites with improved antibacterial properties, as seen in triazolopyrazine analogs .

Scientific Research Applications

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activities . The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it finds applications in the industry as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of triazolopyrazines is highly sensitive to substituent positions and electronic characteristics. Key comparisons include:

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • Structure : Chlorine at position 8 and trifluoromethyl at position 3.
  • Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in kinase inhibitors .
  • Synthesis : Optimized via substitution, acylation, and cyclization (76.57% yield) .
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
  • Structure : Bromine at position 6 and chlorine at position 6.
  • Synthesis : Direct halogenation steps with bromine and chlorine sources .
8-Phenethoxy-[1,2,4]triazolo[4,3-a]pyrazine
  • Structure : Phenethoxy group at position 7.
  • Properties: The bulky substituent reduces solubility but enhances selectivity for receptor targets (e.g., adenosine receptors) .
  • Synthesis : Nucleophilic aromatic substitution (51% yield) .
Anticancer Potential
  • 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine : A key intermediate for small-molecule anticancer drugs, with optimized synthesis yielding 76.57% .
  • Dual c-Met/VEGFR-2 Inhibitors: Derivatives like 8-Bromo-3-methyl analogs show promise in blocking angiogenesis and tumor growth, with IC₅₀ values in the nanomolar range .
Antimicrobial Activity
  • [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one Derivatives : Exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (Candida spp., MIC: 4–16 µg/mL) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine 212.03 1.8 0.12 (DMSO)
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 237.56 2.5 0.08 (DMSO)
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine 233.45 2.1 0.05 (Water)

*Predicted using ChemAxon software.

Key Research Findings

  • Electronic Effects : Bromine at position 8 increases electrophilicity, facilitating nucleophilic substitution reactions compared to chlorine analogs .
  • Biological Selectivity : Methyl groups at position 3 improve metabolic stability but may reduce binding affinity compared to bulkier substituents like trifluoromethyl .
  • Synthetic Challenges : Bromination at position 8 often requires controlled conditions to avoid dihalogenation byproducts .

Biological Activity

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its diverse biological activities. Its structure features a bromine atom at the 8-position and a methyl group at the 3-position of the triazole ring, contributing to its electron-deficient nature and enhancing its reactivity in biological systems. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for antimicrobial, anticancer, and antimalarial activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4

Properties

PropertyValue
Molecular Weight212.05 g/mol
Density1.76 g/cm³ (predicted)
pKa2.76 (predicted)
CAS Number1019918-41-2

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. The compound's mechanism of action typically involves the inhibition of specific enzymes crucial for microbial survival.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of triazolo-pyrazines, including this compound. Results indicated that it displayed notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited cytotoxic effects superior to cisplatin. The compound induced apoptosis via caspase activation and modulated key proteins involved in apoptosis pathways .

Antimalarial Activity

Preliminary studies suggest that this compound may also possess antimalarial properties. The mechanism appears to involve interference with the metabolic pathways of the malaria parasite.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing enaminonitriles and benzohydrazides under specific conditions.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time.

Reaction Types

The compound undergoes various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Oxidation/Reduction : These reactions alter its electronic properties and reactivity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other triazolo-pyrazine derivatives.

Compound NameStructural FeaturesUnique Properties
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineTriazole linked to a pyridine ringAnticancer activity
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazineTetrahydro structure with trifluoromethyl groupEnhanced lipophilicity
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridineAcetylated triazole-pyridine derivativePotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates such as ethyl 2-amino-2-thioxoacetate with hydrazine derivatives under basic conditions (e.g., potassium carbonate in ethanol) . Subsequent steps may employ carbonyldiimidazole for cyclization to form the triazolopyrazine core . Phosphorus oxychloride is often used for halogenation at position 8, as seen in the preparation of 8-chloro analogs . Critical parameters include temperature control (e.g., reflux for cyclization) and stoichiometric ratios of reagents to minimize by-products. Yields >90% are achievable with optimized anhydrous conditions and purification via recrystallization .

Q. How can spectroscopic techniques (NMR, IR, Mass) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methyl group at δ ~2.36 ppm (singlet) and aromatic protons at δ 7.3–7.9 ppm for substituents .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the exact mass (e.g., ~232.47 for C₆H₃BrClN₃ derivatives) .
  • IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and triazole C=N (~1600 cm⁻¹) confirm functional groups.
    • Purity is assessed via TLC (Rf comparison) and HPLC (≥97% purity criteria) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at specific positions on the triazolopyrazine core to modulate biological activity?

  • Methodological Answer :

  • Position 6 : Electrophilic aromatic substitution (e.g., furan or aryl groups) via Suzuki coupling or Ullmann reactions .
  • Position 8 : Bromine can be replaced via nucleophilic substitution (e.g., amines or hydrazines) under acidic conditions .
  • Position 3 : Methyl groups are introduced early via alkylation of precursor hydrazines .
    • Example: Piperazinylphenyl derivatives enhance adenosine receptor binding; such modifications require careful protection/deprotection steps to avoid side reactions .

Q. How do researchers address contradictions in biological activity data across studies involving triazolopyrazine derivatives?

  • Methodological Answer :

  • Assay Variability : Standardize receptor-binding assays (e.g., A₁/A₂A adenosine receptor protocols) to control for ligand concentration and cell-line specificity .
  • Structural Confounders : Compare substituent effects using QSAR models; e.g., 2-benzyl vs. 2-phenyl groups alter steric hindrance and receptor affinity .
  • Data Normalization : Use reference compounds (e.g., Caffeine for adenosine receptors) to calibrate activity thresholds .

Q. What are the common by-products or intermediates formed during synthesis, and how are they characterized and mitigated?

  • Methodological Answer :

  • By-Products : Partial halogenation (e.g., di-brominated analogs) or uncyclized hydrazine intermediates may form if cyclization is incomplete .
  • Mitigation : Monitor reactions via TLC and optimize stoichiometry (e.g., excess POCl₃ for complete chlorination) .
  • Characterization : LC-MS and ¹³C NMR distinguish intermediates (e.g., carbonyl signals at δ ~160 ppm for uncyclized precursors) .

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